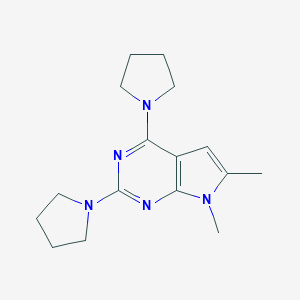

6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine

Overview

Description

6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C16H23N5 and its molecular weight is 285.39 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

- Large-Scale Synthesis: Pyrrolo[2,3-d]pyrimidines, including variants like 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine, have been synthesized on a large scale using efficient and ecological processes (Fischer & Misun, 2001).

- Advanced Synthesis Techniques: Improved synthesis methods have been developed for pyrrolo[2,3-d]pyrimidine derivatives, enhancing the efficiency of producing these compounds (Zhang et al., 2018).

Applications in Molecular and Pharmaceutical Research

- Derivative Synthesis: Novel methods for synthesizing derivatives of pyrrolo[2,3-d]pyrimidines, including microwave-assisted reactions, have been explored for potential applications in pharmaceuticals (Naidu & Bhuyan, 2014).

- Anti-Inflammatory Properties: Some derivatives of pyrrolo[2,3-d]pyrimidine have shown significant anti-inflammatory activities, highlighting their potential in medicinal chemistry (Mohamed, Kamel, & Abd El-hameed, 2013).

Advances in Heterocyclic Chemistry

- Novel Heterocyclic Systems: Pyrrolo[2,3-d]pyrimidines have been used in the synthesis of new heterocyclic systems, which are of interest in various scientific fields including organic chemistry and drug development (Quiroga et al., 2010).

Green Chemistry and Sustainable Practices

- Eco-friendly Synthesis: Efforts have been made to develop green chemistry approaches for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, emphasizing environmental sustainability in chemical manufacturing (Javahershenas & Khalafy, 2017).

Mechanism of Action

Target of Action

The compound 6,7-Dimethyl-2,4-Di(pyrrolidin-1-yl)-7H-Pyrrolo[2,3-d]pyrimidine is known to have nanomolar activity against CK1γ and CK1ε . These are members of the casein kinase 1 (CK1) family, which play crucial roles in various cellular processes, including cell differentiation, proliferation, and apoptosis .

Mode of Action

The compound interacts with its targets, CK1γ and CK1ε, by binding to their active sites . This interaction inhibits the kinase activity of these enzymes, leading to changes in the phosphorylation status of their substrates . The exact binding mode and the resulting changes are subject to further investigation.

Biochemical Pathways

The inhibition of CK1γ and CK1ε affects multiple biochemical pathways due to the wide range of substrates these kinases have . The affected pathways and their downstream effects can vary depending on the cellular context and the specific substrates involved.

Pharmacokinetics

The compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property can impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific cellular context and the substrates of CK1γ and CK1ε present in the cells . By inhibiting these kinases, the compound can affect various cellular processes, including cell differentiation, proliferation, and apoptosis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s lipophilicity can affect its distribution within the body and its ability to cross biological barriers Additionally, factors such as pH and temperature can impact the compound’s stability and its interactions with its targets

Properties

IUPAC Name |

6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADIKEUOAMACNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166193 | |

| Record name | 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157013-32-6 | |

| Record name | 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157013-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U-89843A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157013326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-89843A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z7PKS2MXZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

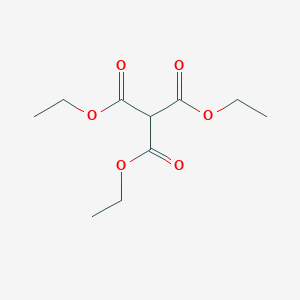

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of U-89843 in rats, and how does it contribute to potential genotoxicity?

A: In rats, U-89843 undergoes a cytochrome P450-mediated bioactivation pathway, primarily involving the enzyme cytochrome P450 2C11. This leads to the formation of the major metabolite, U-97924, through C-6 methylhydroxylation. U-97924 is chemically reactive and can dehydrate to form reactive iminium species. These electrophilic intermediates are capable of covalently binding to cellular macromolecules, including DNA, potentially leading to genotoxicity. This genotoxicity was observed in in vitro unscheduled DNA synthesis (UDS) assays, which measure DNA repair following chemically-induced DNA damage.

Q2: How do nucleophiles like glutathione influence the reactivity of U-89843's metabolite, U-97924?

A: Nucleophiles, such as glutathione (GSH), can significantly impact the reactivity of U-97924 by reacting with the reactive iminium species formed during its dehydration. This reaction effectively neutralizes the electrophilic nature of these intermediates, preventing them from binding to cellular macromolecules like DNA and proteins. Studies have shown a significant reduction in covalent binding of radiolabeled U-89843 metabolites to liver microsomal protein and DNA in the presence of GSH.

Q3: What is the significance of the trifluoromethyl analog (U-107634) of U-89843 in understanding the compound's genotoxicity?

A: The trifluoromethyl analog, U-107634, was designed to resist the metabolic hydroxylation at the C-6 methyl group that leads to the formation of the reactive metabolite U-97924. Importantly, U-107634 tested negative in in vitro UDS assays, suggesting that blocking the formation of U-97924 effectively mitigates the genotoxic potential associated with U-89843. This finding further supports the link between U-89843's bioactivation pathway and its observed genotoxicity.

Q4: Beyond U-97924, what other metabolites of U-89843 are observed in rats, and what enzymes are involved in their formation?

A: In addition to U-97924, other key metabolites of U-89843 observed in rats include the C-6 formyl analog (U-97865) and the C-6 carboxyl analog. U-97865 is formed from U-97924 through enzymatic oxidation, catalyzed by both cytochrome P450 enzymes in the microsomal fraction and NAD(+)-dependent alcohol dehydrogenase in the cytosol. Subsequently, U-97865 can undergo further NAD(+)-dependent oxidation by aldehyde dehydrogenase in the cytosol to yield the corresponding carboxylic acid metabolite.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.